methyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate
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Overview
Description
Methyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a complex organic compound belonging to the class of triazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization with hydrazine hydrate to form the triazole ring. The final esterification step involves the use of methanol and an acid catalyst to yield the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
- Oxidation products include oxo derivatives.
- Reduction products include hydroxyl derivatives.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
Methyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or antiviral effects .
Comparison with Similar Compounds
- Methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate
- Methyl 2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carboxylate
- 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Uniqueness: Methyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is unique due to its specific triazole-pyridine fusion, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H11N3O3 |
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Molecular Weight |
197.19 g/mol |
IUPAC Name |
methyl 3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C8H11N3O3/c1-14-7(12)5-3-2-4-6-9-10-8(13)11(5)6/h5H,2-4H2,1H3,(H,10,13) |
InChI Key |
BELAAQMIOUGIBY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC2=NNC(=O)N12 |
Origin of Product |
United States |
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